REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]([CH2:12][OH:13])[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[CH:14]([NH2:16])=O>>[OH:13][CH2:12][C:10]1[CH:11]=[C:2]2[C:3]([C:4](=[O:5])[NH:16][CH:14]=[N:1]2)=[CH:8][CH:9]=1
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Name
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|
Quantity
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2 g
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Type
|
reactant
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Smiles
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NC1=C(C(=O)OC)C=CC(=C1)CO
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N
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Control Type
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UNSPECIFIED
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Setpoint
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180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
triturated with 70 ml of boiling ethyl acetate
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Type
|
CUSTOM
|
Details
|
The ethyl acetate is then decanted from the dark oil
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Type
|
TEMPERATURE
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Details
|
cooled in a freezer overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to precipitate 0.7 g 205-12° C. mp; 40% yield
|
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C2C(NC=NC2=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |